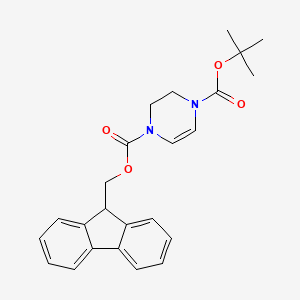

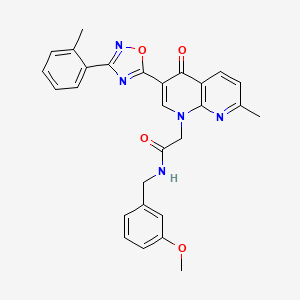

![molecular formula C8H14F3N5O3S B2549729 1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazole CAS No. 1421459-86-0](/img/structure/B2549729.png)

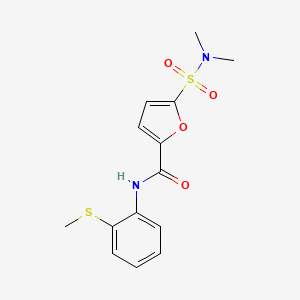

1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which is known for its wide range of biological activities. The presence of a trifluoromethyl group suggests potential for increased metabolic stability and lipophilicity, which could be beneficial in drug design.

Synthesis Analysis

The synthesis of triazole derivatives often involves the 1,3-dipolar cycloaddition reaction, as demonstrated in the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles . Similarly, a novel one-pot three-component reaction has been used to synthesize 1,4,5-trisubstituted 1,2,3-triazoles, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using spectroscopic methods such as FT-IR, NMR, and mass spectrometry, as well as single crystal X-ray diffraction analyses . These techniques allow for the confirmation of the molecular structure and the identification of intermolecular interactions, such as hydrogen bonding, which can influence the stability and reactivity of the compound.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including lactonization to form bicyclic compounds . The reactivity of the triazole ring can be further explored through reactions with different reagents, potentially leading to a diverse array of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of electronegative groups like trifluoromethyl can affect these properties and can be studied through density functional theory (DFT) calculations and molecular electrostatic potential (MEP) analysis . Additionally, the antifungal activities of similar 1,2,4-triazoles suggest potential biological applications for the compound .

Applications De Recherche Scientifique

Efficient Synthesis and Novel Compound Development

A key application involves the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles through regiospecific 1,3-dipolar cycloaddition reactions. This process has been demonstrated to yield novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds, showcasing the versatility of triazole derivatives in synthesizing complex molecular structures (Peng & Zhu, 2003).

Novel Synthesis Approaches

Research has also explored novel one-pot three-component reactions for synthesizing 1-aryl-5-trifluoromethyl (or difluoromethyl)–1,4,5-trisubstituted 1,2,3-triazoles. This methodology emphasizes the chemical flexibility of triazole compounds in facilitating the creation of multifunctional heterocycles, critical for advanced materials and potential pharmacological agents (Zhang et al., 2013).

Antiviral Activity Exploration

Some derivatives of triazole compounds have been examined for their antiviral activities. Notably, specific cyclization products of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate demonstrated moderate virucidal activity, illustrating the potential of triazole-based compounds in antiviral research (Modzelewska-Banachiewicz & Kamińska, 2001).

Triazole Derivatives as Antifungal Agents

Research into new 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety has shown that these compounds, barring specific exceptions, exhibit antifungal activities against yeasts and filamentous fungi. Such studies underline the role of triazole derivatives in developing new antifungal agents (Eto et al., 2000).

Safety And Hazards

This would involve studying any potential hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include information on safe handling and storage of the compound.

Orientations Futures

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies to better understand the compound’s properties or biological activity.

I hope this general information is helpful. If you have any more specific questions or if there’s a different compound you’re interested in, feel free to ask!

Propriétés

IUPAC Name |

1-[2-(dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N5O3S/c1-14(2)20(18,19)12-4-5-16-7(17)15(3)6(13-16)8(9,10)11/h12H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTSMNHYTBZCNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNS(=O)(=O)N(C)C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

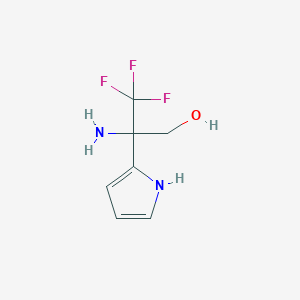

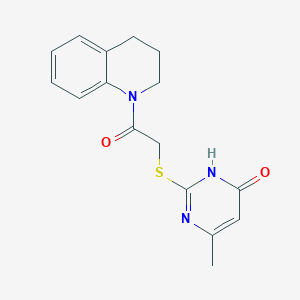

![[1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2549652.png)

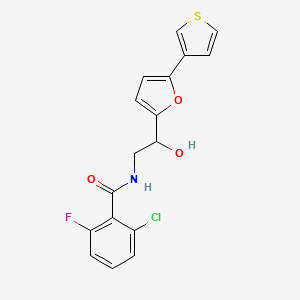

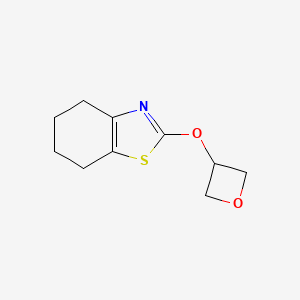

![4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2549654.png)

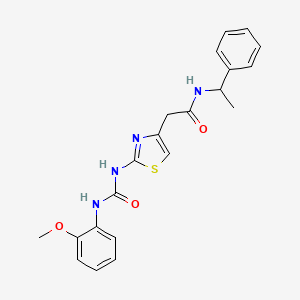

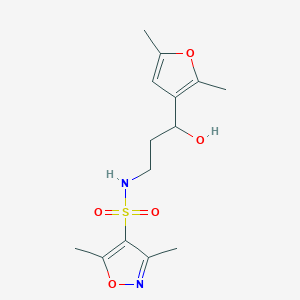

![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2549659.png)

![(2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2549666.png)

![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2549668.png)